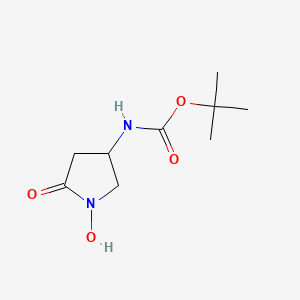
2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H24ClN5O2 and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds similar to 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide have been synthesized and evaluated for their antimicrobial activities. In particular, studies have shown that some synthesized compounds exhibit significant inhibition of bacterial and fungal growth, comparing favorably with standard drugs (Akbari et al., 2008).
Anticonvulsant Properties
Research into anticonvulsant enaminones, which share structural similarities with the compound , has revealed their potential as anticonvulsant agents. These studies provide insights into the molecular structure and activity correlations, which could be relevant for the development of new anticonvulsant drugs (Kubicki, Bassyouni & Codding, 2000).
Antitumor Potential
Studies on imidazotetrazines, which bear structural resemblance to the compound, have shown their potential as broad-spectrum antitumor agents. These compounds may act as prodrugs, offering curative activity against specific types of leukemia (Stevens et al., 1984).
Herbicidal Activity
Research into compounds like 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide has shown promise in the field of agriculture, particularly as herbicides. Certain synthesized compounds have exhibited good herbicidal activities, suggesting potential applications in controlling unwanted plant growth (Wang et al., 2004).
Antifungal Properties
Imidazole analogues of fluoxetine, similar in structure to the compound of interest, have been found to possess potent antifungal activity. These compounds, including 1-(4-chlorophenyl)-1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)propane, demonstrate superior activity against Candida species compared to existing antifungal agents (Silvestri et al., 2004).
Antibacterial Applications
Research into compounds such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride has shown specific activity against anaerobic bacteria. These findings suggest potential applications in developing new antibacterial agents (Dickens et al., 1991).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2/c1-18(2,26-15-10-8-13(19)9-11-15)17(25)20-12-16-21-22-23-24(16)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIABPHJBNYOCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN=NN1C2CCCCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)
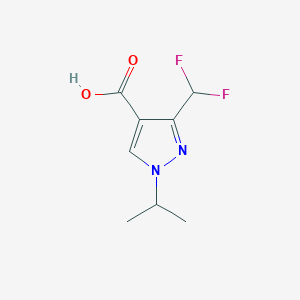
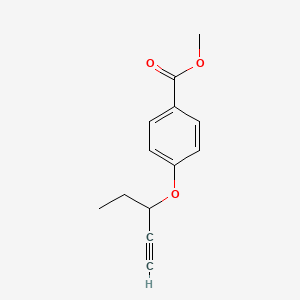
![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)
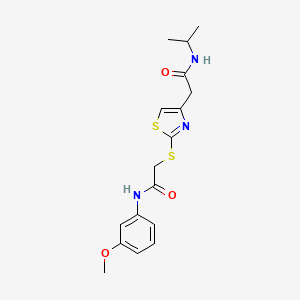
![N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2607683.png)
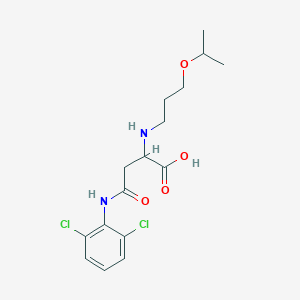
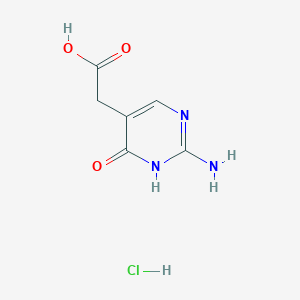
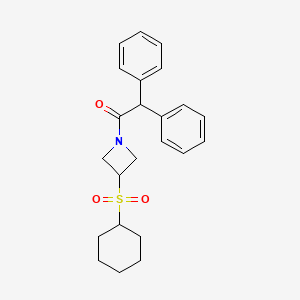
![7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2607692.png)
